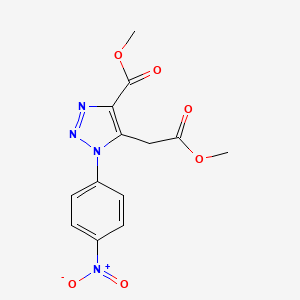![molecular formula C11H12ClN3S B1304614 3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 874801-57-7](/img/structure/B1304614.png)
3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, an ethyl group, and a fused pyrido-thieno-pyrimidine ring system.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine is the PI3Kδ . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3Kδ, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . The disruption of this pathway can lead to downstream effects such as reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kδ by 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine can lead to reduced cell proliferation and survival . This makes it a potential therapeutic agent for conditions characterized by overactive PI3Kδ, such as certain types of cancer .
Preparation Methods
The synthesis of 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate thieno derivatives, followed by cyclization and chlorination steps . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential inhibitor of enzymes such as PI3Kδ and Erk2, which are involved in cancer signaling pathways
Material Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: Its derivatives have been studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine can be compared with other similar compounds such as:
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern, which can affect its reactivity and biological activity.
2-Pyridyl-substituted derivatives: These derivatives have been synthesized to explore variations in biological activity and selectivity towards different targets.
Properties
IUPAC Name |
3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-4-3-7-8(5-15)16-11-9(7)10(12)13-6-14-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMDHKVTBJHNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)
![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)












